(S)-4-(4-aminobenzyl)oxazolidin-2-one

Catalog No.
S1484907
CAS No.
152305-23-2
M.F
C10H12N2O2
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-(4-aminobenzyl)oxazolidin-2-one

CAS Number

152305-23-2

Product Name

(S)-4-(4-aminobenzyl)oxazolidin-2-one

IUPAC Name

(4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13)/t9-/m0/s1

InChI Key

WNAVSKJKDPLWBD-VIFPVBQESA-N

SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)N

Synonyms

(4S)-4-[(4-aminophenyl)methyl]-2-oxazolidinone; 4S)-4-(4-Aminobenzyl)-1,3-oxazolidin-2-one; ZTR 5;

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)N

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)N
  • Precursor to Zolmitriptan: (S)-4-(4-Aminobenzyl)oxazolidin-2-one is a crucial intermediate in the synthesis of zolmitriptan, a medication used to treat migraine headaches. The specific role of (S)-4-(4-Aminobenzyl)oxazolidin-2-one in this process involves the formation of the central ring structure of zolmitriptan. Source: Sigma-Aldrich:
  • Synthesis of Metal Cation Sensors: Researchers have explored the use of (S)-4-(4-Aminobenzyl)oxazolidin-2-one in the development of sensors for metal cations. These sensors can potentially be used for various applications, such as environmental monitoring and medical diagnostics.
  • Schiff Base Complexes: (S)-4-(4-Aminobenzyl)oxazolidin-2-one can be used as a starting material for the synthesis of Schiff base complexes. These complexes have been investigated for their potential biological applications, although further research is needed.

(S)-4-(4-aminobenzyl)oxazolidin-2-one is a chiral compound with the molecular formula C10H12N2O2. It belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing an oxygen and nitrogen atom. This specific compound is characterized by the presence of an amino group attached to a benzyl moiety, contributing to its biological activity and potential therapeutic applications. The compound has garnered interest due to its structural features that allow it to interact with biological systems effectively.

(S)-4-(4-Aminobenzyl)oxazolidin-2-one itself does not have a known mechanism of action. However, its significance lies in its role as a precursor to Zolmitriptan, which acts as a selective 5-HT1B/1D receptor agonist []. Zolmitriptan binds to these serotonin receptors in the brain, causing vasoconstriction of blood vessels surrounding the meninges, thereby alleviating migraine headaches [].

Typical of oxazolidinones, including:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for modifications that can enhance its biological properties.
  • Acylation Reactions: The nitrogen atom in the oxazolidinone ring can be acylated, which may lead to derivatives with improved pharmacological profiles.
  • Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

These reactions are essential for the development of new derivatives that may exhibit enhanced efficacy or reduced side effects.

(S)-4-(4-aminobenzyl)oxazolidin-2-one has shown significant biological activity, particularly as an antibacterial agent. Its mechanism of action primarily involves inhibition of bacterial protein synthesis, making it a valuable candidate in the fight against antibiotic-resistant strains. Research indicates that compounds within this class can effectively target ribosomal RNA, disrupting bacterial growth and proliferation.

The synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one can be achieved through several methods:

  • Starting from Amino Acids: One common approach involves the use of amino acids such as N-Boc-l-tyrosine as a precursor. This method typically involves multiple steps, including protection and deprotection reactions to yield the desired oxazolidinone.
  • Enantiomeric Purification: Due to its chiral nature, methods such as chiral resolution or asymmetric synthesis are employed to produce enantiopure forms of the compound, enhancing its biological activity.
  • Improved Synthetic Routes: Recent advancements have introduced novel synthetic pathways that increase yield and reduce reaction times, making the production of this compound more efficient .

(S)-4-(4-aminobenzyl)oxazolidin-2-one has several applications:

  • Pharmaceutical Development: It serves as a lead compound in the development of new antibiotics targeting resistant bacterial strains.
  • Research Tool: The compound is utilized in biochemical research to study protein synthesis inhibition mechanisms.
  • Potential Therapeutic Uses: Given its antibacterial properties, it may be explored for treating various infections caused by Gram-positive bacteria.

Interaction studies involving (S)-4-(4-aminobenzyl)oxazolidin-2-one have focused on its binding affinity to bacterial ribosomes. These studies reveal that the compound effectively competes with other substrates for binding sites on ribosomal RNA, leading to a decrease in protein synthesis . Additionally, investigations into its interactions with human proteins suggest potential off-target effects, necessitating further exploration into its safety profile.

(S)-4-(4-aminobenzyl)oxazolidin-2-one shares structural similarities with various other oxazolidinones. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Characteristics
(S)-4-(hydroxybenzyl)oxazolidinoneHydroxy group instead of amino groupEnhanced solubility and stability
LinezolidContains a phenyl groupBroad-spectrum antibacterial activity
TedizolidAdditional methyl group on oxazolidinoneImproved potency against resistant strains

These compounds differ primarily in their functional groups and substituents, which influence their pharmacological profiles and applications.

XLogP3

1.1

Appearance

Powder

UNII

BJO4G2UWA4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.91%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (93.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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